molecular formula C11H13NO5S B14813080 3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid

3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid

Cat. No.: B14813080
M. Wt: 271.29 g/mol
InChI Key: PHXKWGZCLNBLTP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfonamido group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylsulfonamido groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(methylsulfonamido)benzoic acid is unique due to the presence of both the cyclopropoxy and methylsulfonamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C11H13NO5S/c1-18(15,16)12-8-4-7(11(13)14)5-10(6-8)17-9-2-3-9/h4-6,9,12H,2-3H2,1H3,(H,13,14)

InChI Key

PHXKWGZCLNBLTP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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